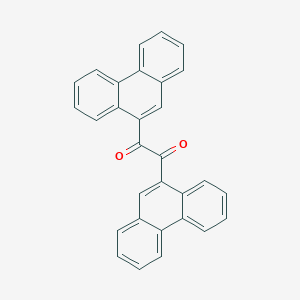![molecular formula C11H18N2 B253554 N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. This compound has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. DMMDA is a synthetic compound that is not found naturally in any organism.
作用機序
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but does not fully stimulate it. This compound also acts as an agonist at the α2-adrenergic receptor, which means that it activates the receptor and stimulates its effects. The mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of serotonin and norepinephrine neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to increase the release of serotonin and norepinephrine in the brain, which can lead to an increase in mood, cognition, and perception. This compound has also been found to increase blood pressure and heart rate, which can lead to an increase in alertness and energy.
実験室実験の利点と制限
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in a lab, which makes it readily available for research. This compound has also been found to have a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin on the brain. However, this compound also has several limitations for lab experiments. This compound is a synthetic compound that is not found naturally in any organism, which means that its effects on the body may not be fully understood. This compound also has a complex mechanism of action, which makes it difficult to study its effects on the brain.
将来の方向性
There are several future directions for research on N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine. One future direction is to study the effects of this compound on the brain in more detail. This could involve studying the effects of this compound on different neurotransmitters and receptors in the brain. Another future direction is to study the potential therapeutic applications of this compound. This compound has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders. Finally, future research could focus on the development of new compounds that are similar to this compound but have improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. This compound has been found to have an affinity for the 5-HT2A receptor and the α2-adrenergic receptor, and it has a complex mechanism of action that is not fully understood. This compound has several advantages for lab experiments, but it also has several limitations. Future research on this compound could focus on studying its effects on the brain in more detail, exploring its potential therapeutic applications, and developing new compounds that are similar to this compound but have improved properties.
合成法
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with formic acid and ammonium formate. Reductive amination involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with dimethylamine and sodium cyanoborohydride. The Eschweiler-Clarke reaction involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with dimethylamine and zinc dust.
科学的研究の応用
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. This compound has been found to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. This compound has also been found to have an affinity for the α2-adrenergic receptor, which is a receptor that is involved in the regulation of blood pressure and heart rate.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-N,1-N,3-N,3-N,2-pentamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-10(12(2)3)7-6-8-11(9)13(4)5/h6-8H,1-5H3 |
InChIキー |
PISBZNJNESFTAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N(C)C)N(C)C |
正規SMILES |
CC1=C(C=CC=C1N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)






![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)



